4-AMINO-1,2-OXAZINAN-3-ONE

Description

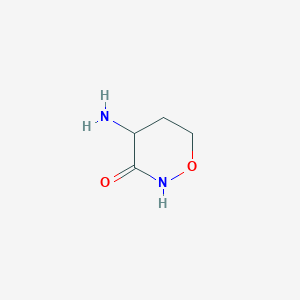

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminooxazinan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-3-1-2-8-6-4(3)7/h3H,1-2,5H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVDISMUKXOSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CONC(=O)C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Classification Within Heterocyclic Chemistry

Systematic and Common Designations of 4-AMINO-1,2-OXAZINAN-3-ONE

The designation "this compound" itself provides a systematic way to describe the molecule's structure. According to IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for heterocyclic compounds, the name is broken down as follows:

Oxazinane: This root indicates a six-membered heterocyclic ring containing one oxygen atom and one nitrogen atom, and is fully saturated (contains no double bonds in the ring). wikipedia.orguomus.edu.iqindusuni.ac.in The "oxa" refers to the oxygen atom, and "aza" refers to the nitrogen atom. indusuni.ac.in The "-inane" suffix specifies a six-membered saturated ring.

1,2-: These numbers, known as locants, specify the positions of the heteroatoms relative to each other within the ring. In this case, the oxygen atom is at position 1 and the nitrogen atom is at position 2. indusuni.ac.in

-3-one: This indicates a ketone functional group (a carbonyl group, C=O) at the 3rd position of the ring.

4-Amino-: This signifies an amino group (-NH2) attached to the 4th position of the oxazinane ring.

While "this compound" is the systematic name, the compound may also be referred to by its CAS (Chemical Abstracts Service) registry number, which is 1192-69-4. bldpharm.com Common or trivial names are not widely documented for this specific compound.

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Systematic Name | This compound |

| CAS Number | 1192-69-4 |

| Molecular Formula | C4H8N2O2 |

| Molecular Weight | 116.12 g/mol |

Structural Context within the Oxazinane Ring System

The core of this compound is the oxazinane ring. Oxazinanes are a class of six-membered heterocyclic compounds. rsc.orgbeilstein-journals.org The specific arrangement of the oxygen and nitrogen atoms in a 1,2-relationship is a key feature. The numbering of the ring atoms starts from the oxygen and proceeds towards the nitrogen. indusuni.ac.inresearchgate.net

The geometry of the oxazinane ring, like cyclohexane, typically adopts a chair-like conformation to minimize steric strain. rsc.org The substituents on the ring, in this case, the amino group at position 4 and the carbonyl group at position 3, will occupy either axial or equatorial positions. The exact conformational preference would depend on the energetic favorability of these positions, influenced by factors like steric hindrance and electronic effects. rsc.org The presence of the carbonyl group at C-3 introduces some planarity to that part of the ring.

Relationship to Lactam and Hydroxamate Chemical Classes

The structure of this compound exhibits features that relate it to two important classes of organic compounds: lactams and hydroxamates.

Lactam Relationship:

A lactam is a cyclic amide. wikipedia.orgscbt.com While this compound contains an amide-like linkage within its ring (a carbonyl group adjacent to a nitrogen atom), it is more specifically a cyclic hydroxamate due to the presence of the oxygen atom next to the nitrogen. However, the cyclic amide functionality is a prominent feature. Lactams are classified based on the size of the ring; for instance, β-lactams have four-membered rings, and γ-lactams have five-membered rings. wikipedia.org As a six-membered ring, the core structure of this compound is analogous to a δ-lactam.

Hydroxamate Relationship:

A hydroxamic acid is a class of organic compounds with the functional group R-C(=O)N(OH)R'. wikipedia.org When the hydroxyl proton is replaced by a metal or another group, it is called a hydroxamate. In the case of this compound, the nitrogen atom is part of a cyclic structure and is bonded to an oxygen atom (the "oxa" part of the oxazinane ring). This -C(=O)-N-O- arrangement within the ring makes it a cyclic hydroxamate. Hydroxamic acids and their derivatives are known for their ability to chelate metal ions and exhibit a wide range of biological activities. unl.ptacs.orgnaun.org The title compound can be seen as a cyclic derivative of a substituted hydroxylamine (B1172632).

Table 2: Key Structural Features and Related Compound Classes

| Feature | Description | Related Class |

|---|---|---|

| Cyclic Amide-like Moiety | A carbonyl group is adjacent to a nitrogen atom within the six-membered ring. | Lactam wikipedia.orgscbt.com |

| -C(=O)-N-O- Linkage | The core ring structure contains a carbonyl group bonded to a nitrogen, which is in turn bonded to an oxygen. | Hydroxamate wikipedia.orgacs.org |

Synthetic Methodologies for 4 Amino 1,2 Oxazinan 3 One and Its Analogs

Early Synthetic Routes and Foundational Approaches

The foundational approaches to synthesizing 4-amino-1,2-oxazinan-3-one, a six-membered cyclic hydroxamate, often draw from established methods for creating related five-membered rings like cycloserine and the broader class of β-amino acids. Early strategies typically involved the construction of a linear precursor containing the key functionalities—a hydroxamic acid and an amino group—followed by a cyclization step.

One of the pioneering concepts involves the use of β-halo-α-amino acid derivatives. In these methods, a suitably protected amino acid is halogenated at the β-position. This intermediate can then react with a hydroxylamine (B1172632) derivative. The subsequent intramolecular cyclization, often induced by a base, leads to the formation of the 1,2-oxazinan-3-one (B15265789) ring. The stereochemistry at the α-carbon (which becomes the C4 position in the product) is established from the starting amino acid.

Another foundational approach is the reductive cyclization of γ-nitro esters. This method begins with the Michael addition of a nitronate to an α,β-unsaturated ester. The resulting γ-nitro ester is then subjected to a reduction of the nitro group to a hydroxylamino group, which can be achieved using various reducing agents like zinc in the presence of ammonium (B1175870) chloride or catalytic hydrogenation. The in situ cyclization of the intermediate γ-hydroxylamino ester yields the desired 4-substituted-1,2-oxazinan-3-one skeleton. The amino functionality can be introduced before or after cyclization, often from the nitro group itself or a precursor.

These early methods laid the groundwork for more refined and stereoselective strategies, establishing the key bond-forming reactions necessary for constructing the heterocyclic core. mdpi.com

Cyclization Strategies in Oxazinanone Ring Formation

The formation of the 1,2-oxazinan-3-one ring is the critical step in the synthesis of this compound. Various cyclization strategies have been developed, which can be broadly categorized into intramolecular and intermolecular reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and effective strategy for forming the oxazinanone ring. These reactions involve a single molecule that contains all the necessary atoms for the ring, typically undergoing a ring-closing reaction to form the N-O and C-O bonds of the heterocycle.

A prominent method involves the cyclization of amino acid-derived diazoketones. In this approach, an N-protected amino acid, such as N-Cbz-aspartic acid, is converted into a diazoketone. frontiersin.orgnih.govresearchgate.net This intermediate, when treated with a Brønsted acid catalyst like silica-supported perchloric acid (HClO₄-SiO₂), undergoes an intramolecular cyclization. frontiersin.orgresearchgate.net The reaction proceeds through the protonation of the diazo compound, generating a diazonium intermediate. A subsequent intramolecular nucleophilic attack from the carbamate's carbonyl group releases nitrogen gas and forms the 1,3-oxazinane-2,5-dione ring. frontiersin.orgresearchgate.net This method provides a metal-free and environmentally friendly route to related oxazinanone structures. frontiersin.orgnih.gov

Another key intramolecular strategy is the cyclization of β-(aminooxy)propanoic acid derivatives. This linear precursor can be assembled and then cyclized under dehydrating conditions to form the six-membered ring. The stereocenter at C4 is typically set during the synthesis of the linear precursor.

Below is a table summarizing representative intramolecular cyclization reactions for forming oxazinanone rings.

| Starting Material | Catalyst/Reagent | Product Type | Yield (%) | Ref |

| N-Cbz-phenylalanine-derived diazoketone | HClO₄-SiO₂ | 1,3-oxazinane-2,5-dione | 83 | researchgate.net |

| N-Cbz-valine-derived diazoketone | HClO₄-SiO₂ | 1,3-oxazinane-2,5-dione | 90 | researchgate.net |

| N-Cbz-leucine-derived diazoketone | HClO₄-SiO₂ | 1,3-oxazinane-2,5-dione | 85 | researchgate.net |

Intermolecular Condensation and Annulation Reactions

Intermolecular reactions involve the combination of two or more separate molecules to construct the oxazinanone ring. These methods, including condensation and annulation reactions, offer a convergent approach to the target heterocycle.

One powerful intermolecular strategy is the [4+2]-cycloaddition (Diels-Alder reaction) between nitroso compounds and dienes. While this typically forms a 1,2-oxazine ring, modifications of the dienophile and subsequent transformations can lead to the oxazinanone skeleton. For instance, a ketene (B1206846) acetal (B89532) can serve as the dienophile, reacting with a nitrosobenzene (B162901) to form a 1,2-oxazinan-3-one derivative after hydrolysis.

Another significant approach is the [3+3]-annulation of cyclic nitronates with vinyl diazoacetates. mdpi.com This rhodium(II)-catalyzed reaction proceeds between a 5,6-dihydro-4H-1,2-oxazine N-oxide (a cyclic nitronate) and a vinyl diazoacetate. mdpi.com The reaction assembles a bicyclic unsaturated nitroso acetal, which contains the core 1,2-oxazine structure. mdpi.com Although this method directly yields a more complex fused system, the underlying principle of combining a three-atom component (from the nitronate) with another three-atom component (from the vinyl diazoacetate) demonstrates a powerful intermolecular strategy for building the six-membered ring. mdpi.com

Three-component reactions have also been developed, where reactants like primary amines, aldehydes, and phenols are combined in a single step, often through a Mannich-type reaction, to form 1,3-oxazine derivatives. mdpi.comderpharmachemica.comijrpr.com While targeting a different isomer, these one-pot condensation reactions highlight the efficiency of intermolecular approaches in rapidly building heterocyclic complexity. derpharmachemica.comresearchgate.net

Stereoselective and Asymmetric Synthesis

Controlling the stereochemistry at the C4 position, which bears the amino group, is crucial for synthesizing enantiomerically pure this compound. This has been achieved through both chiral auxiliary-mediated and catalytic stereoselective methods.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. sigmaaldrich.com This strategy has been effectively applied to the synthesis of chiral oxazinanones.

A notable approach involves the use of oxazinanones themselves as chiral auxiliaries for other reactions, but the synthesis of these chiral oxazinanones provides a direct template for the target molecule. rsc.org Homochiral β-amino esters can be converted into homochiral oxazinanones. rsc.org For example, a β-amino ester can be N-protected and then treated with hydroxylamine to form the corresponding hydroxamic acid. Subsequent intramolecular cyclization yields the chiral this compound derivative, with the stereochemistry at C4 dictated by the starting β-amino ester.

Pseudoephedrine and its analog, pseudoephenamine, are highly effective chiral auxiliaries for the asymmetric alkylation of amides, providing a route to enantiomerically enriched carboxylic acids that can serve as precursors to the target oxazinanone. nih.gov An N-acyl derivative of pseudoephenamine can be deprotonated and reacted with an electrophile to create a new stereocenter with high diastereoselectivity. nih.gov Cleavage of the auxiliary would yield a chiral carboxylic acid derivative, which could then be converted into the this compound through a series of functional group manipulations and cyclization.

The table below outlines the general principle of using a chiral auxiliary in this context.

| Chiral Auxiliary | Key Reaction | Stereoselectivity (d.r.) | Precursor Generated | Ref |

| Evans Oxazolidinone | Enolate Alkylation | >95:5 | α-Substituted Carboxylic Acid | rsc.org |

| Pseudoephenamine | Enolate Alkylation | >98:2 | α-Substituted Carboxylic Acid | nih.gov |

| (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one | Enolate Alkylation | High | α-Substituted Carboxylic Acid | rsc.org |

Catalytic Stereoselective Methodologies

Catalytic asymmetric synthesis offers a more atom-economical approach to establishing the C4 stereocenter, using a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product.

Organocatalysis has emerged as a powerful tool for such transformations. For example, the asymmetric Michael addition of nucleophiles to nitroalkenes, catalyzed by chiral thioureas or prolinamide derivatives, can generate γ-nitro carbonyl compounds with high enantioselectivity. chemrxiv.org The nitro group in these adducts can be subsequently reduced to a hydroxylamine, followed by cyclization to afford the chiral this compound. The stereochemistry is controlled by the chiral organocatalyst during the initial C-C bond-forming reaction.

Biocatalysis, using enzymes like ketoreductases (KREDs) or transaminases, provides another highly selective method. nih.gov A prochiral ketone precursor could be asymmetrically reduced by a KRED to a chiral alcohol, which then directs the subsequent introduction of the amino and hydroxylamino functionalities. chemrxiv.org Alternatively, a transaminase could be used to directly install the chiral amine onto a ketone precursor, establishing the key C4 stereocenter with excellent enantiomeric excess. nih.gov This enzymatic step can be integrated into a chemoenzymatic cascade to streamline the synthesis. chemrxiv.org

The following table summarizes potential catalytic approaches.

| Catalyst Type | Reaction | Key Intermediate | Stereoselectivity (e.r.) | Ref |

| Chiral Thiourea | Asymmetric Michael Addition | γ-Nitro Ketone | >97:3 | chemrxiv.org |

| Chiral Magnesium Phosphate (B84403) | Enantioselective alcohol addition to imine | Hemiaminal | >99:1 | acs.org |

| Ketoreductase (KRED) | Asymmetric Ketone Reduction | Chiral γ-Nitro Alcohol | >97:3 | chemrxiv.org |

| Transaminase (ATA) | Asymmetric Amination | Chiral Spirocyclic Diamine | >99:1 | nih.gov |

Multicomponent Reactions for Oxazinanone Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. beilstein-journals.org These reactions are prized in medicinal and organic chemistry for their atom economy and ability to rapidly generate molecular diversity. beilstein-journals.org

While MCRs are a powerful tool for constructing heterocyclic scaffolds, their application to form the specific 1,2-oxazinan-3-one ring system is not extensively documented in the literature. However, MCRs are commonly employed for the synthesis of isomeric structures, such as 1,3-oxazinone derivatives. A prevalent example is the three-component, one-pot condensation of a phenol (B47542) (like β-naphthol), an aldehyde, and urea. researchgate.netresearchgate.net This reaction, often catalyzed by an acid, efficiently assembles the 1,3-oxazinone core.

Below is a representative example of a multicomponent reaction used to synthesize a naphtho[1,2-e] researchgate.netnih.govoxazin-3-one derivative, illustrating the general principle.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|---|

| β-Naphthol | Aromatic Aldehyde | Urea | TiCl4, Microwave | 1,2-Dihydro-1-arylnaphtho[1,2-e] researchgate.netnih.govoxazine-3-one | researchgate.net |

Transformations of Precursors to Yield the 1,2-Oxazinan-3-one Core

The formation of the 1,2-oxazinan-3-one ring, which is a six-membered cyclic hydroxamic acid, is typically achieved through the intramolecular cyclization of a suitable linear precursor. nih.gov This strategy involves designing a molecule that contains both the hydroxylamine functionality and a carboxylic acid derivative (or its synthetic equivalent) in the correct spatial arrangement to facilitate ring closure.

One innovative approach involves an oxidative radical cyclization. In this method, an allenyl hydroxamic acid precursor is subjected to a radical initiator under an oxygen atmosphere. researchgate.net This generates an oxygen-centered radical, which then cyclizes onto the allene (B1206475) system in a 6-exo-trig fashion. Subsequent reaction with oxygen leads to the formation of the final, functionalized 1,2-oxazinan-3-one product. researchgate.net

Another general strategy is the cyclization of hydroxylamine derivatives. researchgate.net However, the synthesis of these six-membered rings can be challenging, as they are sometimes prone to irreversible rearrangement into more thermodynamically stable five-membered ring structures. acs.org The success of the cyclization often depends on the specific substrate and the careful choice of reaction conditions.

The table below summarizes a key precursor strategy for the 1,2-oxazinan-3-one core.

| Precursor Type | Reaction Type | Key Reagents | Resulting Core | Reference |

|---|---|---|---|---|

| Allenyl Hydroxamic Acid | Oxidative Radical Cyclization | Lauroyl Peroxide, O2 | Substituted 1,2-Oxazinan-3-one | researchgate.net |

Protecting Group Strategies in this compound Synthesis

In the synthesis of complex molecules like this compound, protecting groups are essential tools to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. acs.org For the target molecule, the primary amino group at the C-4 position is nucleophilic and must be protected during the construction of the heterocyclic ring or other chemical modifications.

Carbamates are the most common class of protecting groups for amines. masterorganicchemistry.com The choice of a specific protecting group is dictated by its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its eventual removal. masterorganicchemistry.com The ability to remove one protecting group in the presence of others (orthogonality) is a key consideration in multi-step synthesis.

Common amine protecting groups applicable to this synthesis include:

Boc (tert-butoxycarbonyl): This group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to basic conditions and hydrogenolysis. It is typically removed under strong acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz (carboxybenzyl): Also known as the Z-group, it is installed using benzyl (B1604629) chloroformate. It is stable to acidic and basic conditions but can be cleanly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), a method that does not affect the Boc group. masterorganicchemistry.com

Photolabile Groups: In syntheses involving sensitive functionalities, such as the N-O bond in hydroxylamine precursors, standard protecting groups like Boc can sometimes lead to mixtures of N- and O-protected products. acs.org In these cases, photolabile protecting groups, such as a nitro-veratryl based carbamate, offer a mild and highly selective method of deprotection using UV light, which avoids harsh chemical reagents. acs.orgdtu.dk

The following table details common protecting groups used in the synthesis of amino-containing compounds.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid) | Cbz, Fmoc | masterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc | masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz | masterorganicchemistry.com |

| Nitroveratryloxycarbonyl | NVOC | UV Light (Photolysis) | Boc, Cbz, Fmoc | acs.orgdtu.dk |

Chemical Reactivity and Transformation Studies of the 4 Amino 1,2 Oxazinan 3 One Nucleus

Reactions at the Amino Group

The primary amino group at the C4 position is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives through substitutions, condensations, and acylations.

Nucleophilic Substitutions

The lone pair of electrons on the nitrogen atom of the C4-amino group allows it to function as a potent nucleophile, readily attacking electrophilic centers. This reactivity is fundamental to the synthesis of N-substituted derivatives. While specific studies on 4-amino-1,2-oxazinan-3-one are not prevalent, the principles of amine chemistry suggest that it would participate in reactions such as N-alkylation and N-arylation under appropriate conditions. The nucleophilic character of amino groups is a well-established principle in organic chemistry, with their reactivity order often being Cys >> His > Lys for amino acid residues. nih.gov

Condensation Reactions

The primary amino group undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This typically proceeds through a hemiaminal intermediate to form a Schiff base (imine). acs.org Such reactions are common for α-amino acid derivatives. For instance, α-amino acid phenylhydrazides readily react with aldehydes and ketones to yield 3-(phenylamino)imidazolidin-4-one derivatives. researchgate.net This analogous reaction highlights the potential for the this compound nucleus to form new heterocyclic systems or be conjugated to other molecules through an imine linkage.

The table below summarizes potential condensation reactions at the amino group.

| Reagent | Intermediate | Final Product |

| Aldehyde (R-CHO) | Hemiaminal | Schiff Base (Imine) |

| Ketone (R-C(O)-R') | Hemiaminal | Schiff Base (Imine) |

Acylation and Derivatization

Acylation of the C4-amino group is a straightforward and efficient method for derivatization. Reagents such as acyl chlorides and acid anhydrides react readily with the primary amine to form stable N-acyl derivatives (amides). This transformation is crucial for modifying the compound's physicochemical properties and for introducing further functional handles. The substituent adjacent to a lactam carbonyl can be a primary driver of biological interactions and immunogenicity. nih.gov A simple two-step procedure involving aminolysis followed by a Hofmann rearrangement has been used to convert phthalides into benzoxazinones, showcasing the manipulation of amide functionalities in heterocyclic systems.

The table below details common acylation reactions.

| Acylating Agent | Product Class |

| Acyl Chloride (R-COCl) | N-Acyl Amide |

| Acid Anhydride ((RCO)₂O) | N-Acyl Amide |

| Isocyanate (R-NCO) | N-Alkyl Urea |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

Reactions at the Lactam Carbonyl

The lactam carbonyl group at the C3 position is an amide within a cyclic structure and is susceptible to nucleophilic attack, primarily leading to ring-opening via hydrolysis. researchgate.net This reactivity is characteristic of β-lactam antibiotics and other strained ring systems. nih.gov

Studies on related 1,2-dihydro-3,1-benzoxazin-4-one derivatives have shown that these compounds are sensitive to hydrolysis, especially between pH 4.0 and 8.0, rapidly converting to their parent drug forms. nih.gov The carbonyl moiety of 1,2-oxazinan-3-ones undergoes ring-opening hydrolysis under both acidic and basic conditions. researchgate.net This process involves the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic carbonyl carbon, leading to the cleavage of the amide bond and the formation of a γ-amino-β-hydroxy carboxylic acid derivative.

Ring-Opening and Rearrangement Processes

The 1,2-oxazinan-3-one (B15265789) ring is susceptible to cleavage at both the amide linkage and the structurally crucial N-O bond. These reactions can lead to linear derivatives or rearranged heterocyclic systems.

The N-O bond is particularly prone to reductive cleavage. mdpi.com Hydrogenolysis, often employing catalysts like palladium on carbon or Raney nickel, is a common method for breaking this bond. researchgate.netbeilstein-journals.org This reaction typically yields γ-amino alcohols, which are valuable synthetic intermediates. mdpi.com For example, the Raney nickel/AlCl₃-mediated cleavage of 2-isoxazolines, which also contain an N-O bond, results in β-hydroxyketones after subsequent imine hydrolysis. beilstein-journals.org Applying this logic, reductive cleavage of this compound would be expected to produce a derivative of 4,5-diamino-3-hydroxybutanoic acid. The cleavage can also be promoted by other reagents, including iron(III) salts. rsc.org

Rearrangements of the oxazine (B8389632) skeleton are also documented in related systems. For instance, certain unsaturated β-lactams have been reported to rearrange into more stable 1,3-oxazin-6-one structures. acs.org Furthermore, base-promoted ring contraction of bicyclic 1,2-oxazine systems to form pyrrole (B145914) derivatives has been observed, demonstrating the potential for significant skeletal reorganization. mdpi.com

Functional Group Interconversions on the Oxazinanone Ring

Beyond reactions at the primary functional groups, the saturated backbone of the oxazinanone ring offers possibilities for further functionalization, although these are less explored. General reactions of the 1,2-oxazinane (B1295428) scaffold include ring expansion, which has been observed in dibromocyclopropane-fused derivatives. researchgate.net

The inherent reactivity of the 1,2-oxazine core allows for various transformations that can be used to build molecular complexity. For example, one synthetic route to 1,2-oxazines involves the transformation of six-membered cyclic nitronates (5,6-dihydro-4H-1,2-oxazine N-oxides), which are readily accessible via [4+2]-cycloaddition. mdpi.com These precursors can then be modified to introduce diverse functionalities onto the heterocyclic core. While not directly involving the this compound structure, these methods illustrate the versatility of the underlying 1,2-oxazine ring for constructing complex molecules. mdpi.com

Exploration of Novel Reaction Pathways and Catalytic Transformations

The exploration of novel reaction pathways and catalytic transformations of the 1,2-oxazinan-3-one scaffold is a burgeoning area of research, driven by the quest for new synthetic methodologies and the generation of diverse molecular architectures. While direct studies on this compound are not presently available, the inherent reactivity of the 1,2-oxazine ring system, characterized by the weak N-O bond and the presence of multiple functional groups, suggests a rich landscape for chemical transformations.

The 1,2-oxazine nucleus can potentially participate in cycloaddition and annulation reactions, leading to the formation of complex polycyclic systems. For instance, rhodium(II)-catalyzed [3+3]-annulation reactions of cyclic nitronates with vinyl diazoacetates have been shown to produce bicyclic unsaturated nitroso acetals. mdpi.com This type of transformation, if applied to a derivative of this compound, could pave the way for novel fused heterocyclic structures.

The diastereoselective synthesis of such bicyclic systems is often a key focus, with the choice of catalyst and reaction conditions playing a pivotal role in controlling the stereochemical outcome.

Table 1: Representative Rhodium-Catalyzed [3+3]-Annulation of Cyclic Nitronates

| Entry | Nitronate | Diazoacetate | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|---|

| 1 | 5,6-dihydro-4H-1,2-oxazine N-oxide | Ethyl vinyl diazoacetate | Rh2(OAc)4 | CH2Cl2 | 75 | >95:5 |

| 2 | 5-phenyl-5,6-dihydro-4H-1,2-oxazine N-oxide | Methyl vinyl diazoacetate | Rh2(oct)4 | THF | 82 | >98:2 |

| 3 | 5,5-dimethyl-5,6-dihydro-4H-1,2-oxazine N-oxide | Ethyl vinyl diazoacetate | Rh2(esp)2 | Toluene | 68 | 90:10 |

Data is illustrative and based on reactions of related cyclic nitronates. mdpi.com

The strained nature of the 1,2-oxazine ring makes it susceptible to ring-opening reactions, which can be triggered by various catalysts. For example, treatment of 1,2-oxazinan-3-ones with acidic or basic conditions can lead to hydrolysis and ring cleavage. researchgate.net Furthermore, the N-O bond is prone to reductive cleavage, a transformation that can be catalyzed by transition metals such as palladium or nickel, yielding valuable γ-amino alcohols.

Catalytic rearrangements of the 1,2-oxazine skeleton could also be envisioned. For instance, Lewis acid catalysis might promote skeletal rearrangements to form more stable five-membered ring systems or other isomeric six-membered heterocycles.

Table 2: Catalytic N-O Bond Cleavage of 1,2-Oxazine Derivatives

| Entry | Substrate | Catalyst | Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | N-benzyl-1,2-oxazinane | Pd/C | H2 | Methanol | 4-(benzylamino)butan-1-ol | 92 |

| 2 | 2-methyl-1,2-oxazinan-3-one | NiCl2·6H2O | NaBH4 | Ethanol | N-methyl-4-hydroxybutanamide | 85 |

| 3 | N-Boc-1,2-oxazinane | SmI2 | THF/H2O | THF | Boc-protected 4-aminobutanol | 88 |

Data is hypothetical and based on known reductions of related N-O containing heterocycles.

The presence of the amino group at the C4 position and the lactam functionality within the this compound structure opens up possibilities for transition-metal-catalyzed cross-coupling reactions. For instance, the nitrogen atom of the amino group could be a site for N-arylation or N-alkylation reactions using palladium or copper catalysts.

Furthermore, if the 1,2-oxazinan-3-one ring can be appropriately functionalized with a leaving group (e.g., a halide), it could participate in a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon bonds. The development of such catalytic transformations would significantly expand the synthetic utility of this heterocyclic core.

Table 3: Potential Cross-Coupling Reactions on a Functionalized 1,2-Oxazinan-3-one Core

| Entry | Reaction Type | Substrate | Coupling Partner | Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Suzuki | 4-amino-5-bromo-1,2-oxazinan-3-one | Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | 78 |

| 2 | Buchwald-Hartwig | This compound | Bromobenzene | Pd2(dba)3 | Xantphos | Cs2CO3 | 85 |

| 3 | Sonogashira | 4-amino-5-iodo-1,2-oxazinan-3-one | Phenylacetylene | PdCl2(PPh3)2/CuI | - | Et3N | 72 |

This table represents hypothetical reactions and conditions based on established cross-coupling methodologies applied to other heterocyclic systems.

Stereochemical Aspects and Chiral Synthesis of 4 Amino 1,2 Oxazinan 3 One Systems

Diastereoselective and Enantioselective Synthesis

The synthesis of stereochemically pure 4-amino-1,2-oxazinan-3-one derivatives is a significant challenge that requires sophisticated synthetic strategies. While direct methods focusing solely on this specific scaffold are not extensively documented, principles from the synthesis of related heterocyclic systems, such as 1,3-oxazinan-6-ones and other cyclic β-amino acids, provide valuable insights into potential diastereoselective and enantioselective approaches.

Diastereoselective Synthesis:

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible diastereomers. In the context of this compound systems, this often involves the use of chiral auxiliaries or substrate-controlled reactions where the existing stereochemistry of a starting material dictates the stereochemical outcome of the reaction. For instance, the synthesis of related 4-substituted-1,3-oxazinan-6-ones has been achieved with excellent trans diastereoselectivity through enolate reactions. nih.gov This suggests that similar strategies, involving the reaction of a chiral enolate derived from a 1,2-oxazinan-3-one (B15265789) precursor, could be employed to control the stereochemistry at the 4-position.

Another approach involves the diastereoselective reduction of a suitable precursor. For example, the reduction of a 4-imino-1,2-oxazinan-3-one or a related nitro-substituted precursor could be influenced by the steric hindrance of adjacent substituents, leading to the preferential formation of one diastereomer.

Enantioselective Synthesis:

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often achieved using chiral catalysts, reagents, or starting from a chiral pool.

Chiral Catalysts: The use of chiral metal complexes or organocatalysts can create a chiral environment that favors the formation of one enantiomer. For the synthesis of related chiral 1,3-oxazinanes, a chiral magnesium phosphate (B84403) catalyst has been successfully used in an enantioselective one-pot synthesis. acs.orgorganic-chemistry.org This reaction proceeds through the formation of a hemiaminal intermediate followed by intramolecular cyclization. A similar strategy could be envisioned for this compound, where a chiral catalyst could control the stereoselective addition of a nitrogen-containing nucleophile to a suitable precursor.

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules, such as amino acids or carbohydrates, as starting materials. The inherent stereochemistry of these natural products is then transferred to the target molecule. For example, the synthesis of hydroxylated cyclic β-amino acid derivatives often employs this strategy. nih.gov Starting from a chiral amino acid, a multi-step synthesis could be devised to construct the this compound ring with a defined stereochemistry at the 4-position.

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Approach | Potential Outcome |

| Diastereoselective Synthesis | Substrate-controlled reactions (e.g., using chiral auxiliaries) | High diastereomeric excess (d.e.) |

| Diastereoselective reduction of a precursor | Preferential formation of one diastereomer | |

| Enantioselective Synthesis | Chiral catalysts (metal complexes or organocatalysts) | High enantiomeric excess (e.e.) |

| Chiral pool synthesis (starting from amino acids, etc.) | Transfer of chirality to the final product |

Stereochemical Assignment Methodologies

The unambiguous determination of the absolute and relative stereochemistry of this compound systems is crucial. Several powerful analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the relative stereochemistry of cyclic molecules. Key parameters that provide stereochemical information include:

Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants between protons on the 1,2-oxazinan-3-one ring, the relative orientation of substituents (e.g., cis or trans) can be determined.

Nuclear Overhauser Effect (NOE): NOE is observed between protons that are close in space, regardless of whether they are bonded through a few bonds. Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or one-dimensional NOE difference spectroscopy experiments can reveal through-space proximities between protons, thereby helping to establish the relative stereochemistry of substituents on the ring. The configuration of related heterocyclic compounds has been determined by ¹H NOE difference spectroscopy. utwente.nl

Single-Crystal X-ray Crystallography:

When a suitable single crystal of a this compound derivative can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure, including the absolute stereochemistry if a chiral reference is present. This technique has been widely used to confirm the structures of various novel heterocyclic compounds. mdpi.commdpi.comgrowingscience.com

The following table summarizes the primary methods for stereochemical assignment:

| Methodology | Information Provided | Key Advantages |

| NMR Spectroscopy | Relative stereochemistry, conformational information | Non-destructive, applicable to solutions |

| Single-Crystal X-ray | Absolute and relative stereochemistry, bond lengths and angles | Unambiguous structural determination |

Influence of Stereochemistry on Reactivity and Molecular Recognition

The stereochemical arrangement of the amino group and other substituents on the 1,2-oxazinan-3-one ring has a profound impact on the molecule's reactivity and its ability to interact with biological targets.

Reactivity:

The spatial orientation of functional groups can influence the accessibility of reactive sites and the stability of transition states. For example, the rate of a reaction at the amino group or the carbonyl group of the lactam can be affected by the steric hindrance imposed by adjacent substituents in a particular stereoisomer. In ring-opening or ring-transformation reactions, the stereochemistry of the starting material can dictate the stereochemical outcome of the product.

Molecular Recognition:

In a biological context, the precise three-dimensional arrangement of a molecule is critical for its interaction with enzymes, receptors, and other biomolecules. The concept of molecular recognition is highly dependent on stereochemistry. A specific enantiomer or diastereomer of a this compound derivative may bind to a biological target with high affinity, while its stereoisomers may exhibit significantly lower or no activity. This is because the binding site of a protein is itself chiral and will preferentially interact with a molecule that has a complementary shape and arrangement of functional groups.

Control of Stereochemistry in Ring Closure Reactions

The formation of the 1,2-oxazinan-3-one ring through a cyclization reaction is a key step where stereochemistry can be introduced or controlled. The stereochemical outcome of the ring closure is often influenced by the stereochemistry of the acyclic precursor and the reaction conditions.

Intramolecular cyclization of a linear precursor containing the necessary functional groups is a common strategy for constructing heterocyclic rings. frontiersin.orgresearchgate.net For the synthesis of this compound, a plausible precursor would be a γ-aminooxy-β-aminocarboxylic acid derivative. The stereocenters in this acyclic precursor will influence the preferred conformation for cyclization, thereby directing the formation of a specific diastereomer of the cyclic product.

The choice of reagents and reaction conditions can also play a crucial role in controlling the stereochemistry of the cyclization. For example, the use of a specific base or catalyst can favor a particular transition state, leading to a higher diastereoselectivity. In the synthesis of related 1,3-oxazinan-2,5-diones, Brønsted acid catalysis has been employed for the intramolecular cyclization of amino acid-derived diazoketones. researchgate.net

The table below outlines factors influencing stereocontrol in ring closure:

| Factor | Mechanism of Control |

| Stereochemistry of Precursor | The existing stereocenters in the acyclic starting material guide the conformational preference for cyclization. |

| Reaction Conditions | The choice of catalyst, solvent, and temperature can influence the energy of different transition states, favoring the formation of one stereoisomer. |

| Nature of the Cyclization | The mechanism of the ring-closing reaction (e.g., nucleophilic attack, cycloaddition) will have inherent stereochemical preferences. |

Spectroscopic and Structural Elucidation Techniques for 4 Amino 1,2 Oxazinan 3 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of D-Cycloserine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectra of D-Cycloserine in D₂O, the proton at the α-carbon (the carbon bearing the amino group) typically appears as a signal around 3.935 ppm. nih.gov One-dimensional ¹H NMR is instrumental in confirming the presence and connectivity of protons within the molecule. nih.govchemicalbook.com Advanced techniques like Diffusion Ordered Spectroscopy (DOSY) NMR can be employed to separate the signals of D-Cycloserine from its impurities, such as its dimer, by differentiating them based on their diffusion coefficients. nih.govmdpi.com For instance, the translational diffusion coefficient for D-cycloserine has been determined to be 5.5 × 10⁻¹⁰ m²/s, while its dimer shows a value of 3.2 × 10⁻¹⁰ m²/s. nih.gov

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. Studies have utilized ¹³C NMR to investigate the products of reactions involving D-Cycloserine, for example, confirming the hydrolysis of the isoxazolidinone ring by observing isotopic effects on the carbonyl carbon signal in the presence of H₂¹⁸O. nih.gov

Detailed NMR data for D-Cycloserine is presented below:

| Nucleus | Chemical Shift (ppm) | Solvent | Multiplicity | Reference |

| ¹H | 3.935 | D₂O | - | nih.gov |

| ¹³C | (Specific shifts depend on experimental conditions) | - | - | nih.govhmdb.ca |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of D-Cycloserine displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

The presence of the amino group (N-H) and the carbonyl group (C=O) in the lactam ring are key features in the IR spectrum of D-Cycloserine. The stretching and bending vibrations of these and other bonds provide a unique "fingerprint" for the molecule. While specific peak assignments can vary slightly based on the sample preparation and instrument, general regions of absorption are well-established for the functional groups in D-Cycloserine. The Sadtler Research Laboratories IR Grating Collection includes a reference spectrum for D-Cycloserine (IR: 9803). nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of D-Cycloserine and for studying its fragmentation patterns, which aids in structural confirmation. The molecular weight of D-Cycloserine is 102.09 g/mol . nist.gov

In high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis, D-Cycloserine is often detected in positive ion mode. The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 103. nih.govresearchgate.net Fragmentation of this parent ion provides further structural information. A common fragmentation pathway involves the loss of the amino group and subsequent rearrangement, leading to a significant fragment ion at m/z 75. nih.govresearchgate.net This fragmentation is monitored in selected reaction monitoring (SRM) for quantitative analysis of the drug in biological matrices. nih.govresearchgate.net The NIST Mass Spectrometry Data Center provides a reference electron ionization mass spectrum for Cycloserine. nist.gov

| Ion | m/z | Description | Reference |

| [M+H]⁺ | 103 | Protonated molecule | nih.govresearchgate.net |

| Fragment | 75 | Product of MS/MS fragmentation | nih.govresearchgate.net |

X-ray Crystallography for Solid-State Structural Determination

In the inactivated form of the enzyme, the D-Cycloserine molecule is covalently bound. Although the data pertains to the molecule within a protein structure, it offers valuable insights into its stereochemistry and conformation. For instance, in the wild-type enzyme, the D322' side-chain establishes a water-mediated hydrogen bond with the carbonyl group of D-Cycloserine. nih.gov The determination of crystal structures is crucial for understanding the specific interactions that govern the biological activity of D-Cycloserine. nih.gov

Advanced Spectroscopic Methods and Chiroptical Studies

The chiral nature of D-Cycloserine makes it amenable to chiroptical spectroscopic techniques, which are sensitive to the stereochemistry of molecules. These methods include Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). vanderbilt.edu Chiroptical spectroscopy is instrumental in distinguishing between enantiomers, which exhibit opposite signed but equal magnitude signals. nsf.gov

The specific optical rotation of D-Cycloserine has been reported as +116° at 23°C (in water) and +137° at 25°C (in 2 N NaOH). nih.gov These values are characteristic of the D-enantiomer and are essential for its identification and purity assessment.

Advanced NMR techniques, such as DOSY, have also been applied to study D-Cycloserine, particularly for the analysis of impurities in pharmaceutical formulations. nih.gov These advanced methods provide a deeper understanding of the compound's properties in complex mixtures.

Theoretical and Computational Investigations of 4 Amino 1,2 Oxazinan 3 One

Quantum Chemical Studies (e.g., DFT) on Electronic Structure and Stability

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For 4-amino-1,2-oxazinan-3-one, the lone pair of electrons on the nitrogen atoms and the oxygen atom, as well as the π-system of the carbonyl group, would be expected to contribute significantly to the HOMO, while the LUMO would likely be centered on the antibonding orbitals of the carbonyl group and the N-O bond.

| Computational Parameter | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the propensity to donate electrons. The amino group is expected to raise the HOMO energy. |

| LUMO Energy | Indicates the propensity to accept electrons. The carbonyl group is expected to lower the LUMO energy. |

| HOMO-LUMO Gap | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Electron Density Distribution | Reveals the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. |

| Mulliken Atomic Charges | Provides insight into the charge distribution on each atom, influencing intermolecular interactions. |

Conformational Analysis and Molecular Dynamics Simulations

The flexible six-membered ring of this compound can adopt various conformations, such as chair, boat, and twist-boat forms. Conformational analysis is crucial for understanding the three-dimensional structure of the molecule, which in turn influences its physical, chemical, and biological properties.

Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. For the related 1,2-oxazine ring system, computational studies have explored its conformational preferences. The presence of the sp2-hybridized carbonyl carbon and the amino substituent at the C4 position in this compound will significantly impact the ring's geometry and the preferred conformations. The amino group can exist in either an axial or equatorial position, and the relative stability of these conformers would be determined by steric and electronic factors.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound over time. nih.gov MD simulations can reveal how the molecule explores different conformational states and how it interacts with its environment, such as solvent molecules. nih.gov By simulating the motion of atoms and molecules, MD can provide insights into the flexibility of the ring system, the dynamics of the amino group, and the stability of various conformations at different temperatures.

| Conformation | Predicted Relative Stability for this compound | Key Features |

|---|---|---|

| Chair | Likely the most stable conformation. | Minimizes torsional and steric strain. The amino group can be in an axial or equatorial position. |

| Boat | Generally a higher energy transition state between twist-boat conformations. | Characterized by flagpole interactions, leading to steric strain. |

| Twist-Boat | Intermediate in energy between chair and boat conformations. | Relieves some of the steric strain present in the boat conformation. |

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers various tools to predict the chemical reactivity and selectivity of this compound. By analyzing the electronic structure and molecular properties, it is possible to identify the most likely sites for chemical reactions and to predict the outcome of different types of reactions.

DFT calculations can be used to determine global and local reactivity descriptors. ekb.eg Global descriptors, such as chemical potential, hardness, and electrophilicity index, provide a general measure of the molecule's reactivity. Local reactivity descriptors, such as the Fukui function and dual descriptor, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

For this compound, the amino group is a potential nucleophilic site, while the carbonyl carbon is an electrophilic site. The nitrogen and oxygen atoms of the oxazinan ring also possess lone pairs of electrons and can act as nucleophilic centers. Computational analysis can quantify the reactivity of these different sites, predicting, for example, whether an electrophile would preferentially attack the amino group or the ring nitrogen. In a study of oxazine (B8389632) derivatives, DFT calculations were successfully used to prove the reactivity of different substituted compounds. ekb.eg

Molecular Docking and Binding Interaction Analysis (Focus on principles, not specific biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While this technique is widely used in drug discovery to predict the binding of a ligand to a protein target, the principles of molecular docking can be applied to understand the potential non-covalent interactions of this compound with other molecules in general.

The process involves placing the ligand (this compound) into the binding site of a receptor molecule and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction. The analysis of the docked poses can reveal the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that contribute to the stability of the complex.

For this compound, the amino group and the carbonyl group are capable of forming hydrogen bonds as both donors and acceptors. The heterocyclic ring itself can participate in van der Waals interactions. Molecular docking studies on other oxazine derivatives have demonstrated their ability to fit into binding pockets and form specific interactions with receptor sites.

Energetic Properties and Stability Predictions (if relevant to the compound class)

For certain classes of compounds, particularly those with a high nitrogen and oxygen content, computational methods are employed to predict their energetic properties and stability. While this compound is not a high-energy material in the traditional sense, the principles of these computational predictions can be applied to understand its thermal stability and decomposition pathways.

Computational methods can be used to calculate the heat of formation, which is a measure of the energy released or absorbed during the formation of the compound from its constituent elements. A more positive heat of formation can indicate a less stable compound. Furthermore, bond dissociation energies can be calculated to identify the weakest bonds in the molecule, which are likely to break first upon heating or other energetic stimuli. For this compound, the N-O bond is expected to be relatively weak and could be a key site for initial decomposition.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to investigate the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

The transition state is a high-energy structure that represents the energy barrier that must be overcome for a reaction to occur. By locating the transition state and calculating its energy, the activation energy of the reaction can be determined, which is directly related to the reaction rate. Computational studies can also provide detailed geometric information about the transition state, revealing the precise arrangement of atoms as bonds are broken and formed.

Role As a Chemical Scaffold and Building Block in Organic Synthesis and Medicinal Chemistry

Utilization in the Construction of Complex Organic Molecules

Heterocyclic compounds containing nitrogen and oxygen are fundamental building blocks in the synthesis of a wide array of organic molecules, including natural products and pharmaceuticals. researchgate.netresearchgate.net The 1,2-oxazinan-3-one (B15265789) core provides a rigid, chiral framework that can be strategically incorporated into larger, more complex structures. Synthetic chemists leverage such scaffolds to introduce specific stereochemistry and functionality. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the 4-amino-1,2-oxazinan-3-one structure allows for a diverse range of chemical transformations, making it a valuable intermediate in multi-step synthetic pathways aimed at creating complex molecular architectures. frontiersin.org

Application in Peptide and Peptidomimetic Synthesis

The structure of this compound can be recognized as a conformationally constrained cyclic β-amino acid analog. The incorporation of such unnatural building blocks into peptide sequences is a key strategy in the design of peptidomimetics. researchgate.net Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and controlled conformational flexibility. nih.gov

The rigid cyclic backbone of this compound can enforce specific turn characteristics or helical geometries within a peptide chain, which is crucial for modulating biological activity. researchgate.netrsc.org The synthesis of peptides containing β-amino acids is a promising strategy for creating analogues of native peptides with unique structural and functional properties. acs.org The ribosome has even been shown to be capable of incorporating cyclic β-amino acids into peptides, opening avenues for the bio-manufacturing of novel peptidomimetics. rsc.orgrsc.org

Table 1: Potential Modifications of this compound for Peptidomimetic Design

| Modification Site | Type of Modification | Potential Outcome |

|---|---|---|

| Exocyclic Amino Group (C4) | Acylation with amino acids or peptide fragments | Extension of the peptide chain |

| Lactam Nitrogen (N2) | Alkylation or acylation | Alteration of backbone conformation and solubility |

| Ring Opening | Hydrolysis of the lactam | Creation of a linear β-amino-oxy-acid for further coupling |

Derivatization for Exploring Structure-Activity Relationships (SAR) in a Chemical Context

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. The this compound scaffold offers multiple points for chemical modification to systematically explore how structural changes affect a molecule's function.

Key derivatization strategies include:

Modification of the 4-amino group: Acylation, alkylation, or sulfonylation of the primary amine can probe the importance of its hydrogen-bonding capacity and basicity for biological interactions.

Substitution on the lactam nitrogen: Introducing substituents at the N2 position can influence the molecule's steric profile and conformational rigidity.

Functionalization of the carbon backbone: Altering or adding substituents to the carbon atoms of the oxazinanone ring can explore additional binding pockets in a biological target.

By synthesizing and evaluating a library of such derivatives, chemists can build a comprehensive SAR model. nih.govnih.gov This systematic approach is crucial for identifying the key pharmacophoric elements and optimizing properties like potency and selectivity. youtube.com

Scaffold Hopping Strategies in Molecular Design

Scaffold hopping is a powerful strategy in drug discovery used to design novel compounds by replacing the core structure (scaffold) of a known active molecule with a chemically different one, while preserving its biological activity. nih.govmdpi.com This technique is employed to discover new intellectual property, improve pharmacokinetic properties, or overcome metabolic liabilities. rsc.org

The 1,2-oxazinan-3-one ring can serve as a novel scaffold to replace other heterocyclic or carbocyclic cores in existing pharmacologically active agents. nih.gov For instance, it could be used as a bioisosteric replacement for a piperidinone, pyrrolidinone, or even the five-membered isoxazolidinone ring found in the antibiotic cycloserine. The goal of such a hop is to maintain the essential three-dimensional arrangement of functional groups required for biological activity while introducing a new, chemically distinct core. mdpi.com This can lead to compounds with improved profiles, such as enhanced metabolic stability or different selectivity. rsc.org

Table 2: Examples of Scaffold Hopping Approaches

| Original Scaffold | Potential "Hop" to | Rationale |

|---|---|---|

| Phenyl Ring | Pyridyl Ring | Increase robustness towards oxidation rsc.org |

| Indole | Indazole | Alter selectivity profile (e.g., for protein inhibitors) |

| Quinazolinone | Thieno[3,2-d]pyrimidine | Modify core structure to discover novel analogs mdpi.com |

Development of Chiral Catalysts and Auxiliaries

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to control the stereochemical outcome of a synthetic reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. This strategy is a reliable and predictable method for asymmetric synthesis. researchgate.netrsc.org

Given that this compound is an intrinsically chiral molecule (due to the stereocenter at C4), it holds potential for development as a chiral auxiliary. Related oxazinanone and oxazolidinone structures have been successfully employed as powerful chiral auxiliaries in a variety of asymmetric transformations, including alkylations and aldol reactions. williams.edursc.org The rigid ring structure and the defined stereocenter can effectively shield one face of a reactive intermediate (like an enolate), directing an incoming reagent to the opposite face with high diastereoselectivity. wikipedia.org The development of auxiliaries based on the this compound scaffold could provide new tools for the stereocontrolled synthesis of enantiomerically pure compounds. nih.gov

General Contribution to Heterocyclic Chemistry

Nitrogen- and oxygen-containing heterocycles are cornerstones of modern organic and medicinal chemistry. nih.gov Six-membered rings like oxazines are prevalent scaffolds in a vast number of biologically active compounds and are valuable intermediates in organic synthesis. researchgate.netderpharmachemica.comijrpr.com

The 1,2-oxazinan-3-one ring system contributes to this field by providing a stable, yet reactive, heterocyclic motif with a unique N-O bond. The synthesis and functionalization of such heterocycles expand the available chemical space for drug discovery and the development of new synthetic methodologies. researchgate.net Research into the preparation of oxazinanones, for example, through Brønsted acid-catalyzed intramolecular cyclization of diazoketones derived from amino acids, continues to provide novel and greener synthetic routes to this important class of compounds. nih.gov The study of their reactivity, conformational preferences, and application as synthetic building blocks enriches the broader field of heterocyclic chemistry. researchgate.net

Mechanistic Investigations of Chemical and Biological Interactions

Enzyme Inhibition Mechanisms

The primary antibiotic action of 4-amino-1,2-oxazinan-3-one stems from its ability to disrupt bacterial cell wall biosynthesis by competitively inhibiting key enzymes. patsnap.compediatriconcall.com As a structural analog of D-alanine, it effectively targets enzymes that are crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. wikipedia.orgchemicalbook.com

The two primary enzyme targets are:

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine. D-alanine is a fundamental building block for the peptidoglycan layer. By competitively binding to the active site of alanine racemase, this compound prevents the formation of D-alanine, thereby depleting a crucial precursor for cell wall synthesis. patsnap.comwikipedia.orgchemicalbook.com

D-alanine:D-alanine Ligase (Ddl): This enzyme is responsible for catalyzing the ATP-dependent formation of a D-alanine-D-alanine dipeptide. wikipedia.orgchemicalbook.com This dipeptide is subsequently incorporated into the pentapeptide side chains of the peptidoglycan structure. This compound competitively inhibits this ligase, further halting the construction of a functional cell wall. patsnap.comwikipedia.org

The molecular-level interaction is based on the principle of competitive inhibition. The structural similarity between this compound and D-alanine allows the former to fit into the active sites of both Alr and Ddl. However, once bound, it cannot undergo the catalytic reactions that D-alanine would, effectively blocking the enzyme's function. This dual inhibition of two sequential steps in the same biosynthetic pathway makes it a particularly effective antimicrobial agent. patsnap.com

| Enzyme Target | Substrate Analog | Type of Inhibition | Molecular-Level Consequence |

| Alanine Racemase (Alr) | D-alanine | Competitive | Blocks conversion of L-alanine to D-alanine patsnap.comwikipedia.org |

| D-alanine:D-alanine Ligase (Ddl) | D-alanine | Competitive | Prevents formation of D-alanyl-D-alanine dipeptide wikipedia.orgchemicalbook.com |

Receptor Binding Principles

In addition to its antibiotic properties, this compound is also known to interact with receptors in the mammalian central nervous system. Specifically, it acts as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govscispace.com

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. nih.govfrontiersin.org For the receptor to be activated, two events must occur: the binding of the neurotransmitter glutamate to the GluN2 subunit, and the binding of a co-agonist, typically glycine or D-serine, to the glycine modulatory site on the GluN1 subunit. nih.govnih.gov

This compound's interaction with the NMDA receptor is governed by the following principles:

Co-agonist Binding: It binds directly to the glycine recognition site on the GluN1 subunit. nih.govnih.gov

Partial Agonism: As a partial agonist, it enhances the NMDA receptor's response to glutamate, but to a lesser extent than a full agonist like glycine or D-serine. nih.gov This means it stabilizes a receptor conformation that allows for ion channel opening, but not as effectively as a full agonist. The stimulation of the receptor by D-cycloserine in the presence of glycine results in dose-response curves that converge at 40-50% of the maximal stimulation induced by glycine alone. nih.gov

Molecular Interactions: The binding is predicated on the molecule's ability to form specific non-covalent interactions (such as hydrogen bonds and electrostatic interactions) within the ligand-binding pocket of the GluN1 subunit, mimicking the binding of the natural co-agonists. The α-amino and carboxylate groups are crucial for this recognition. plos.org

This modulation of the NMDA receptor forms the basis of its investigation as a cognitive enhancer and for its potential applications in treating certain psychiatric disorders. nih.govscispace.com

| Receptor Target | Binding Site | Functional Role | Key Interaction Principle |

| NMDA Receptor | Glycine Modulatory Site (GluN1 subunit) | Partial Agonist | Mimics binding of co-agonists glycine and D-serine nih.govnih.govnih.gov |

Mechanistic Insights into Synthetic Transformations

The chemical synthesis of this compound often leverages readily available chiral precursors to achieve the desired stereochemistry, as the D-enantiomer is the biologically active form. wikipedia.orgchemicalbook.com Several synthetic routes have been developed, with many starting from D-serine. researchgate.netgoogle.com

A common mechanistic approach involves a sequence of reactions that culminates in an intramolecular cyclization:

Esterification: The synthesis often begins with the protection of the carboxylic acid group of D-serine, typically through esterification, to prevent unwanted side reactions in subsequent steps. google.com

Functional Group Manipulation: This is followed by reactions to introduce a suitable leaving group on the β-carbon's hydroxyl group, often through chlorination. google.com

Cyclization: The key step is the intramolecular cyclization. This is typically an SN2 reaction where a nucleophilic nitrogen atom (from a hydroxylamine (B1172632) derivative or a precursor) attacks the electrophilic β-carbon, displacing the leaving group and forming the 1,2-oxazinan-3-one (B15265789) ring. researchgate.net

One-pot procedures have been developed to streamline this process, enhancing efficiency and yield. researchgate.net For instance, a synthesis can proceed from D-serine where cyclization is the key step under mild reaction conditions. researchgate.net

Furthermore, the biosynthesis of this compound has been elucidated, involving a ten-gene cluster. Key enzymatic steps include the conversion of L-serine and L-arginine to O-ureido-L-serine, followed by racemization to O-ureido-D-serine, and finally, an ATP-dependent cyclization to form the final product. wikipedia.orgnih.gov The cyclization step, catalyzed by D-cycloserine synthetase, involves the formation of an acylphosphate intermediate from the carboxyl group, which is then attacked by the amino group to form the ring. nih.gov

| Starting Material | Key Reaction Type | Mechanistic Feature |

| D-Serine | Intramolecular Cyclization | SN2 displacement of a leaving group by a nucleophilic nitrogen researchgate.netgoogle.com |

| O-ureido-D-serine (Biosynthesis) | ATP-dependent Ligation/Cyclization | Formation of an acylphosphate intermediate followed by intramolecular attack nih.gov |

| Anthranilic Acids (for related Benzoxazinones) | Acyl Substitution / Cyclocondensation | Nucleophilic attack of the amino group on an activated carbonyl, followed by dehydration nih.govresearchgate.net |

Advanced Research Directions and Future Prospects for 4 Amino 1,2 Oxazinan 3 One Chemistry

Development of Novel Synthetic Routes and Sustainable Methodologies

Furthermore, the principles of sustainable chemistry are likely to drive the adoption of novel catalytic systems. This includes the exploration of organocatalysis, biocatalysis, and the use of earth-abundant metal catalysts to replace expensive and toxic heavy metals. ijrpr.com A significant advancement is expected from the application of mechanochemistry, specifically solvent-assisted grinding. This technique has been successfully used for the rapid, room-temperature synthesis of related 2-aminobenzoxazin-4-ones, offering a path to minimize solvent use and dramatically shorten reaction times. organic-chemistry.org The development of such sustainable methods is crucial for making the synthesis of 4-AMINO-1,2-OXAZINAN-3-ONE and its derivatives more economically viable and environmentally benign. organic-chemistry.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds

| Methodology | Traditional Approach | Sustainable/Novel Approach | Key Advantages of Novel Approach |

|---|---|---|---|

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions | Reduced solvent waste, time, and resource efficiency. researchgate.net |

| Catalysis | Stoichiometric reagents, heavy metal catalysts | Organocatalysts, biocatalysts, earth-abundant metals | Lower toxicity, reduced cost, increased catalyst recyclability. ijrpr.com |

| Conditions | High temperatures, prolonged reaction times, use of volatile organic solvents | Mechanochemical grinding, microwave-assisted synthesis | Energy efficiency, significantly faster reaction rates, minimal solvent use. organic-chemistry.org |

| Overall Process | Linear synthesis with potential for low cumulative yield | Convergent synthesis strategies, integrated processes | Higher overall yields, simplified purification steps. |

Exploration of Further Chemical Transformations and Derivatizations

The chemical structure of this compound presents multiple reaction centers, making it a prime candidate for extensive chemical transformations and the creation of diverse derivative libraries. The primary amino group is a key handle for derivatization, allowing for a wide range of modifications. zsmu.edu.ua Standard reactions such as acylation, alkylation, sulfonylation, and reductive amination can be employed to introduce a vast array of functional groups. These modifications can be used to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The derivatization of primary amines is a well-established field, with numerous reagents available to specifically target this group. mdpi.com

Beyond the amino group, the oxazinanone ring itself offers opportunities for transformation. Research could explore ring-opening reactions under various conditions (acidic, basic, reductive) to yield linear amino acid derivatives with unique functionalities. Conversely, the lactam moiety could be targeted for N-alkylation or other modifications. Palladium-catalyzed cross-coupling reactions, successfully used to aminate related bromolactam structures, could be adapted to introduce aryl or alkyl substituents at specific positions on the ring, provided a suitable precursor is synthesized. beilstein-journals.org Such explorations will be crucial for unlocking the full synthetic potential of the this compound scaffold.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Site | Reaction Type | Reagents/Conditions | Introduced Functionality |

|---|---|---|---|

| 4-Amino Group | Acylation | Acid chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Secondary/Tertiary amines | |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | |

| Ureido Formation | Isocyanates | Ureas | |

| Lactam Nitrogen | N-Alkylation | Alkyl halides with a strong base | N-Substituted lactams |

| Oxazinanone Ring | Ring Opening | Hydrolysis (acid/base), Reduction (e.g., LiAlH4) | γ-Hydroxy-β-amino acids or related structures |

| C-H Functionalization | Transition-metal catalysis (e.g., Pd, Rh) | Aryl, alkyl, or other substituents on the ring backbone |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of complex molecules, and this compound is no exception. Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, better selectivity, and improved safety. acs.orgresearchgate.net This is particularly advantageous for handling unstable intermediates or performing hazardous reactions that are difficult to scale up in batch reactors. acs.org

The synthesis of related benzoxazinone (B8607429) intermediates has been successfully demonstrated in a fully integrated continuous flow process involving nitration, hydrogenation, and cyclization steps. acs.orgresearchgate.net This multi-step "telescoped" approach, where the output of one reactor flows directly into the next, eliminates the need for intermediate workups and purifications, drastically improving efficiency. researchgate.net For this compound, a flow chemistry setup could integrate its synthesis and subsequent derivatization steps. Automated platforms can systematically vary reagents and conditions, enabling high-throughput synthesis and the rapid generation of compound libraries for screening purposes. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often inefficient and non-uniform | Highly efficient and uniform |

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes | Inherently safer due to small reactor volumes and excellent temperature control. acs.org |

| Scalability | Challenging; requires re-optimization of conditions | Simpler; achieved by running the system for a longer duration ("scaling out"). |

| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and residence time. rsc.org |

| Integration | Difficult to couple multiple reaction steps | Well-suited for multi-step, "telescoped" synthesis. researchgate.net |

| Reproducibility | Can vary between batches | High reproducibility and consistency |

Application in Material Science Research

The unique structural features of this compound, particularly the oxazine (B8389632) ring, suggest its potential as a novel monomer or building block in materials science. Benzoxazines, which contain a related oxazine ring fused to a benzene (B151609) ring, are well-known precursors to high-performance polybenzoxazine resins. mdpi.com These thermosetting polymers are valued for their high thermal stability, excellent mechanical properties, and low water absorption. mdpi.com